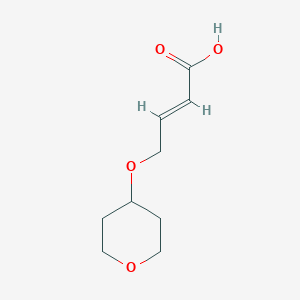

(2E)-4-(Oxan-4-yloxy)but-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(oxan-4-yloxy)but-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-9(11)2-1-5-13-8-3-6-12-7-4-8/h1-2,8H,3-7H2,(H,10,11)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHIRMMFXWARNB-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1OC/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2e 4 Oxan 4 Yloxy but 2 Enoic Acid and Its Analogs

Direct Synthesis Strategies for (2E)-4-(Oxan-4-yloxy)but-2-enoic acid

Direct synthetic routes to this compound would ideally involve the formation of the key ether linkage or the carbon-carbon double bond in the final steps of the synthesis. While specific literature detailing the synthesis of this exact molecule is not abundant, established chemical transformations provide a strong basis for its plausible synthesis.

Investigation of Acylation and Etherification Reactions for Oxane Integration

One potential direct approach involves the formation of the ether linkage between the oxane moiety and the but-2-enoic acid backbone. A plausible method for this is a Williamson-type ether synthesis. This would involve the reaction of a suitably protected (2E)-4-halobut-2-enoic acid ester with oxan-4-ol (tetrahydro-2H-pyran-4-ol) in the presence of a base. A similar strategy has been successfully employed in the synthesis of various 4-alkoxy-2-butenoic acid esters. For instance, the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols in the presence of potassium carbonate and acetone (B3395972) yields the corresponding 4-aryloxy derivatives. yu.edu.jo This suggests that a similar reaction with oxan-4-ol could provide the desired product.

Alternatively, the acylation of oxan-4-ol with a derivative of but-2-enoic acid could be explored. The reaction of alcohols with maleic anhydride (B1165640), for example, leads to the formation of a half-ester. wikipedia.org While this would introduce the but-2-enoate moiety, subsequent isomerization and modification would be necessary to achieve the desired (2E)-4-oxy-substituted structure. More direct acylation could potentially be achieved using a more reactive derivative like (2E)-4-halobut-2-enoyl chloride, though this would require careful control of reaction conditions to avoid side reactions. The direct acylation of alcohols with acid anhydrides or acid chlorides is a well-established transformation in organic synthesis. psu.eduyoutube.com

Development of Stereoselective Synthesis Routes to the (2E)-Configuration

Achieving the desired (2E)-configuration of the double bond is a critical aspect of the synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, and it predominantly yields the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of this compound, a possible HWE approach would involve the reaction of a phosphonate ester, such as triethyl phosphonoacetate, with 2-(oxan-4-yloxy)acetaldehyde (B6148270). The resulting α,β-unsaturated ester would have the desired (E)-configuration, which could then be hydrolyzed to the carboxylic acid.

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the base used, and the reaction conditions. For instance, aromatic aldehydes in HWE reactions almost exclusively produce (E)-alkenes. wikipedia.org While 2-(oxan-4-yloxy)acetaldehyde is an aliphatic aldehyde, the general preference for the (E)-isomer in HWE reactions makes this a promising strategy.

General Approaches to 4-Substituted But-2-enoic Acid Derivatives

Broader synthetic strategies applicable to a range of 4-substituted but-2-enoic acid derivatives can also be adapted for the synthesis of the target molecule and its analogs. These methods often involve the formation of the α,β-unsaturated carbonyl system as a key step.

Wittig and Related Olefination Methodologies

The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes.

As mentioned previously, the HWE reaction is particularly advantageous for the synthesis of (E)-α,β-unsaturated esters due to its high stereoselectivity. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com The general reaction scheme involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes a nucleophilic addition to an aldehyde, followed by elimination to form the alkene. The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

A practical synthesis of (2E)-4-cycloalkylidenebut-2-enoic acids has been achieved using an HWE reaction between triethyl phosphonoacetate and a β,β-disubstituted α,β-unsaturated aldehyde, demonstrating the utility of this method for creating substituted butenoic acid derivatives with excellent (E)-selectivity. researchgate.net

Aldol Condensation Routes to α,β-Unsaturated Carbonyl Systems

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize α,β-unsaturated carbonyl compounds. The reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product.

For the synthesis of but-2-enoic acid derivatives, an aldol-type condensation could be envisioned between an appropriate aldehyde and an acetate (B1210297) derivative. However, controlling the regioselectivity and achieving the desired substitution pattern at the 4-position would require careful selection of starting materials and reaction conditions.

Michael Addition Reactions for Butanoic Acid Precursors

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to construct the carbon skeleton of butanoic acid precursors. For example, the Michael addition of a nucleophile to an acrylate (B77674) ester could introduce a substituent at the β-position (what will become the 4-position of the butenoic acid). Subsequent functional group manipulations would then be required to introduce the double bond and the desired functionality at the 4-position.

The Michael addition is thermodynamically controlled and works well with resonance-stabilized carbanions, such as those derived from malonates and nitroalkanes, as donors. organic-chemistry.org The acceptors are typically activated olefins like α,β-unsaturated carbonyl compounds. organic-chemistry.org While not a direct route to the final product, this methodology provides a versatile entry point to a variety of substituted butanoic acid derivatives that can be further elaborated.

Friedel-Crafts Type Reactions in Butenoic Acid Synthesis

Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds involving aromatic rings, provide a powerful method for the synthesis of butenoic acid precursors, specifically 4-aryl-4-oxo-but-2-enoic acids. nih.govsemanticscholar.org The most relevant variant for this purpose is the Friedel-Crafts acylation, which involves the reaction of an electron-rich aromatic compound (arene) with an acylating agent in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.com

In the context of butenoic acid synthesis, maleic anhydride is a commonly employed acylating agent. researchgate.net The reaction with an arene, such as veratrole, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), leads to the formation of a β-aroylacrylic acid. nih.govresearchgate.net This reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the maleic anhydride, which is then attacked by the aromatic ring to form a keto-acid product after hydrolysis. organic-chemistry.org

This methodology is particularly valuable as it introduces both a carbonyl group and a butenoic acid backbone in a single step, furnishing versatile intermediates for further elaboration. The resulting 4-oxo-but-2-enoic acid derivatives can then be subjected to various transformations to yield a diverse library of compounds. nih.gov

Table 1: Examples of Friedel-Crafts Acylation in the Synthesis of Butenoic Acid Derivatives

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Veratrole | Maleic anhydride | AlCl₃ | 4-(3,4-dimethoxy-phenyl)-4-oxo-but-2-enoic acid | nih.gov |

| Benzene | Maleic anhydride | AlCl₃ | 4-oxo-4-phenylbut-2-enoic acid | researchgate.net |

| Thiophene (B33073) | Maleic anhydride | AlCl₃ | 4-oxo-4-(thiophen-2-yl)but-2-enoic acid | researchgate.net |

Strategies for Functionalization and Derivatization of this compound

The molecular scaffold of this compound presents multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical properties. These sites include the carboxylic acid moiety, the oxane ring system, and the carbon-carbon double bond.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, tosic acid), is a classic and cost-effective approach. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Alternative methods for esterifying α,β-unsaturated acids include using mixed carboxylic-carbonic anhydrides or employing reagents like trifluoroacetic anhydride (TFAA) as an "impelling" agent. kyoto-u.ac.jpacs.org

Amidation: The formation of amides from the carboxylic acid moiety is another crucial transformation. Direct condensation of the carboxylic acid with an amine is possible but typically requires high temperatures (>160 °C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com More commonly, the carboxylic acid is first activated using a coupling reagent. A wide variety of such reagents exist, including carbodiimides (like DCC or EDC), phosphonium salts (like BOP or PyBOP), and uranium salts (like HATU or HBTU). Alternatively, the acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. Catalytic methods using borate (B1201080) esters or boronic acids have also been developed for direct amidation under milder conditions. nih.govacs.org

Table 2: Common Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagent Class | Specific Examples | Key Features |

| Esterification | Acid Catalysts | H₂SO₄, TsOH, HCl | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Activating Agents | Trifluoroacetic anhydride (TFAA) | "Impelling" method for esterification. kyoto-u.ac.jp | |

| Mixed Carbonic Anhydrides | Mild conditions. acs.org | ||

| Amidation | Coupling Agents | DCC, EDC, HATU, PyBOP | Forms an active ester or intermediate in situ. |

| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Converts acid to highly reactive acyl chloride. | |

| Catalysts | Boronic acids, B(OCH₂CF₃)₃ | Allows direct coupling of acids and amines under milder conditions. acs.org |

Chemical Modifications of the Oxane Ring System

The oxane (tetrahydropyran) ring in this compound is a saturated ether, which is generally a stable functional group. It is resistant to many common reagents, including bases and weak acids, allowing for selective modifications at other parts of the molecule. utexas.edu However, under specific and often harsh conditions, the ether linkage can be cleaved.

Ring-opening of tetrahydropyrans can be achieved under strongly acidic conditions (e.g., using hydrobromic or hydroiodic acid) or with potent Lewis acids. researchgate.net These reactions typically proceed via protonation or coordination to the ether oxygen, followed by nucleophilic attack at an adjacent carbon, leading to cleavage of a carbon-oxygen bond. More specialized reagents, such as samarium(II) iodide in the presence of HMPA, have also been shown to promote the reductive cleavage of the C-O bond in tetrahydropyran (B127337) rings. acs.org Such modifications, while possible, require careful consideration of reagent compatibility with the other functional groups present in the molecule, particularly the acid-sensitive α,β-unsaturated system.

Transformations of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond in the but-2-enoic acid moiety is a key site for functionalization, exhibiting reactivity distinct from that of isolated alkenes. uomosul.edu.iq The electron-withdrawing effect of the adjacent carboxylic acid group makes the double bond susceptible to both electrophilic and nucleophilic attack. uomosul.edu.iqwikipedia.org

Common transformations include:

Reduction (Hydrogenation): The double bond can be selectively reduced to a single bond through catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst), yielding the corresponding saturated oxanyloxybutanoic acid.

Halogenation: Addition of halogens like bromine (Br₂) across the double bond can occur, leading to dihalogenated derivatives.

Hydrohalogenation and Hydration: The addition of hydrogen halides (e.g., HBr) or water across the double bond is possible. Due to the electronic influence of the carboxyl group, these additions often proceed with anti-Markovnikov regioselectivity, where the nucleophile (Br⁻ or OH⁻) adds to the β-carbon. libretexts.org

Conjugate (Michael) Addition: The β-carbon is electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as enolates, amines, and thiols, in a reaction known as Michael addition. wikipedia.orglibretexts.org This allows for the introduction of various substituents at the β-position.

Oxidation: The double bond can be oxidized to form an epoxide using peroxy acids (e.g., m-CPBA) or converted to a diol via dihydroxylation using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄).

Table 3: Representative Transformations of the α,β-Unsaturated Double Bond

| Reaction Type | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | Saturated carboxylic acid |

| Halogenation | Br₂ | Dibromo-alkane |

| Hydration (acid-cat.) | H₂O, H⁺ | β-Hydroxy carboxylic acid libretexts.org |

| Hydrohalogenation | HBr | β-Bromo carboxylic acid libretexts.org |

| Epoxidation | m-CPBA | Epoxy-acid |

| Dihydroxylation | OsO₄, NMO | Diol |

Intramolecular Cyclization and Decyclization Reactions of Related Precursors

Butenoic acid derivatives are versatile precursors for the synthesis of various heterocyclic structures through intramolecular cyclization reactions. The specific outcome depends on the nature and position of other functional groups within the molecule.

For instance, γ- or δ-hydroxy unsaturated acids can undergo acid-catalyzed intramolecular esterification to form five- or six-membered cyclic esters, known as lactones. libretexts.org Similarly, appropriately substituted 2-amino-4-oxo-2-butenoic acids can be cyclized to form furan (B31954) or thiophene derivatives. researchgate.net The reaction of substituted 2,4-dioxobut-2-enoic acids with hydrazides can lead to hydrazono-butanoic acids, which subsequently undergo intramolecular cyclization to yield N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. Furthermore, acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed as a method to synthesize thiadiazine 1-oxides. nih.gov These examples highlight the utility of the butenoic acid scaffold in constructing more complex, cyclic molecules. acs.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization of 2e 4 Oxan 4 Yloxy but 2 Enoic Acid and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid is expected to provide key information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The trans-configuration of the double bond is a critical feature that can be confirmed by the coupling constant between the vinylic protons.

Expected Chemical Shifts and Multiplicities:

Vinylic Protons (H-2, H-3): The protons on the carbon-carbon double bond are expected to appear in the downfield region, typically between 5.8 and 7.2 ppm. researchgate.netvaia.com The proton at C-3 (adjacent to the CH₂ group) would likely be a doublet of triplets, while the proton at C-2 (adjacent to the carboxylic acid) would be a doublet of triplets. The large coupling constant (typically J ≈ 15 Hz) between these two protons would be characteristic of a trans-alkene.

Methylene (B1212753) Protons (H-4): The two protons of the CH₂ group adjacent to the ether oxygen are expected to resonate as a doublet, likely in the range of 4.0-4.5 ppm, due to the deshielding effect of the oxygen atom.

Oxan Ring Protons: The protons on the tetrahydropyran (B127337) ring would exhibit complex splitting patterns. The proton at C-4' (methine proton) directly bonded to the ether oxygen would be the most downfield of the ring protons, likely appearing around 3.8-4.2 ppm as a multiplet. The methylene protons at C-2' and C-6' (adjacent to the ring oxygen) would be expected around 3.4-4.0 ppm, while the protons at C-3' and C-5' would appear further upfield, around 1.5-2.0 ppm. chemicalbook.com

Carboxylic Acid Proton (-COOH): This proton is typically observed as a broad singlet in the far downfield region of the spectrum, often greater than 10 ppm, and its position can be concentration-dependent. dergipark.org.tr

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet | N/A |

| H-3 (-CH=) | 6.8 - 7.2 | Doublet of Triplets | J(H3-H2) ≈ 15, J(H3-H4) ≈ 4 |

| H-2 (=CH-COOH) | 5.8 - 6.1 | Doublet of Triplets | J(H2-H3) ≈ 15, J(H2-H4) ≈ 2 |

| H-4 (-O-CH₂-) | 4.0 - 4.5 | Doublet | J(H4-H3) ≈ 4 |

| H-4' (Oxan -CH-O-) | 3.8 - 4.2 | Multiplet | N/A |

| H-2', H-6' (Oxan -O-CH₂-) | 3.4 - 4.0 | Multiplet | N/A |

| H-3', H-5' (Oxan -CH₂-) | 1.5 - 2.0 | Multiplet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts:

Carboxyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded, expected to appear around 165-175 ppm. chemicalbook.comrsc.org

Vinylic Carbons (C-2, C-3): These carbons are expected in the range of 120-150 ppm. chemicalbook.com

Methylene Carbon (C-4): The carbon adjacent to the ether oxygen is anticipated to be in the 65-75 ppm region.

Oxan Ring Carbons: The methine carbon (C-4') attached to the ether oxygen would be found around 70-80 ppm. The carbons adjacent to the ring oxygen (C-2', C-6') would be in the 60-70 ppm range, and the remaining carbons (C-3', C-5') would be the most shielded, appearing around 30-40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 165 - 175 |

| C-3 (-CH=) | 140 - 150 |

| C-2 (=CH-COOH) | 120 - 130 |

| C-4' (Oxan -CH-O-) | 70 - 80 |

| C-4 (-O-CH₂-) | 65 - 75 |

| C-2', C-6' (Oxan -O-CH₂-) | 60 - 70 |

| C-3', C-5' (Oxan -CH₂-) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for the complex spin systems of the oxan ring, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and H-3, confirming the vinylic system, and between H-3 and the H-4 methylene protons. Within the oxan ring, correlations between adjacent protons (e.g., H-2' with H-3', H-3' with H-4', etc.) would help delineate the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-4 to C-4, H-4' to C-4', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary carbons or heteroatoms. For instance, correlations from the H-4 methylene protons to C-2, C-3, and C-4' would confirm the linkage between the butenoic acid chain and the oxan ring. Correlations from the carboxylic acid proton to C-1 and C-2 would also be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying polar bonds and functional groups.

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. dergipark.org.tr

C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) would correspond to the sp³ C-H stretching of the oxan and methylene groups. nih.govijrpc.com The sp² C-H stretch of the alkene is expected to appear just above 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a conjugated carboxylic acid. dergipark.org.tr

C=C Stretch: The alkene C=C stretching vibration is expected to appear in the 1630-1650 cm⁻¹ region.

C-O Stretches: Strong bands in the region of 1210-1320 cm⁻¹ (for the acid C-O) and 1050-1150 cm⁻¹ (for the ether C-O-C) are anticipated. acs.orgcaltech.edu

=C-H Bend: A strong out-of-plane bending (wagging) vibration around 960-980 cm⁻¹ would be a clear indicator of the trans-disubstituted double bond.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| sp² C-H stretch | ~3020 - 3080 | Medium |

| sp³ C-H stretch | 2850 - 2960 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch | 1630 - 1650 | Medium |

| C-O stretch (Acid) | 1210 - 1320 | Strong |

| C-O-C stretch (Ether) | 1050 - 1150 | Strong |

| trans =C-H bend | 960 - 980 | Strong |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds.

C=C Stretch: The C=C stretching vibration, which may be of medium intensity in the IR spectrum, is expected to give a very strong and sharp signal in the Raman spectrum, typically in the 1640-1680 cm⁻¹ range. This is often the most prominent feature for unsaturated compounds.

C-H Stretches: The sp² and sp³ C-H stretching vibrations will also be visible, usually as strong bands in the 2800-3100 cm⁻¹ region.

Skeletal Vibrations: The symmetric vibrations of the tetrahydropyran ring are also expected to be Raman active and would appear in the fingerprint region (<1500 cm⁻¹). mdpi.com The C-O-C symmetric stretch of the ether should also provide a distinct Raman signal.

The combination of these spectroscopic techniques provides a powerful and comprehensive methodology for the unequivocal structural elucidation and characterization of this compound and its related synthetic intermediates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is used to determine the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be employed to confirm its elemental composition of C9H14O4.

Illustrative HRMS Data for this compound

| Ion Type | Calculated m/z | Measured m/z | Mass Difference (ppm) |

| [M+H]+ | 187.0965 | 187.0968 | 1.6 |

| [M+Na]+ | 209.0784 | 209.0787 | 1.4 |

| [M-H]- | 185.0819 | 185.0822 | 1.6 |

Note: The data presented in this table is illustrative and represents typical expected values for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization to a more volatile ester form, such as the methyl or ethyl ester, would likely be necessary for successful GC-MS analysis. The resulting mass spectrum would provide information on the molecular weight of the derivative and its characteristic fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal method for the direct analysis of this compound without the need for derivatization. The technique would provide the molecular weight of the parent compound and, with tandem mass spectrometry (MS/MS), detailed information about its fragmentation pathways.

Hypothetical Fragmentation Pattern for this compound in LC-MS/MS

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Structure |

| 187.0965 | 169.0860 | Loss of H2O |

| 141.0911 | Loss of H2O and CO | |

| 85.0649 | Oxan-4-yl cation |

Note: This table represents a hypothetical fragmentation pattern based on the chemical structure.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, providing high-resolution separations for the identification, quantification, and purification of individual components of a mixture. For this compound, reversed-phase HPLC would be the method of choice for assessing its purity. A C18 column with a mobile phase consisting of a mixture of water (with a small amount of acid, such as formic acid or acetic acid, to suppress ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a typical starting point for method development. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | ~8.5 minutes |

Note: The data in this table is for illustrative purposes and represents a typical HPLC method.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is often used to monitor the progress of a chemical reaction, identify compounds present in a given mixture, and determine the purity of a substance. For this compound, TLC would be a valuable tool during its synthesis and purification. A silica (B1680970) gel plate would serve as the stationary phase, and a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the mobile phase. The retardation factor (Rf) value would be a key parameter for identification.

Illustrative TLC Data for this compound

| Stationary Phase | Mobile Phase (v/v) | Rf Value |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1) | ~0.45 |

| Dichloromethane:Methanol (9:1) | ~0.60 |

Note: The Rf values presented are hypothetical and would be dependent on the specific experimental conditions.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a sample. This technique is instrumental in verifying the empirical formula of a newly synthesized compound, which can then be compared with the theoretical composition derived from its proposed molecular formula. For this compound (C9H14O4), the theoretical elemental composition can be calculated as follows: Carbon (C) 58.05%, Hydrogen (H) 7.58%, and Oxygen (O) 34.37%.

A thorough review of the scientific literature and chemical databases reveals a notable absence of reported experimental data for the elemental analysis of this compound. While this analytical technique is fundamental, it appears that specific findings for this compound have not been published or are not readily accessible in the public domain.

Similarly, detailed elemental analysis data for the potential synthetic intermediates leading to this compound are not explicitly available in the surveyed literature. The synthesis of this molecule would likely involve precursors such as 4-hydroxyoxane and a suitable four-carbon butenoic acid derivative. The characterization of these intermediates would be a critical step in confirming the successful progression of the synthesis.

Should experimental data become available, it would be presented as shown in the interactive table below, allowing for a direct comparison between the theoretically calculated and experimentally determined values. A close correlation between these values, typically within a ±0.4% margin, is a strong indicator of the sample's purity and the correctness of its assigned molecular formula.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical (%) | Experimental (%) | Difference (%) |

| Carbon (C) | 58.05 | Data not available | Data not available |

| Hydrogen (H) | 7.58 | Data not available | Data not available |

| Oxygen (O) | 34.37 | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as the packing of molecules within the crystal lattice. For a molecule like this compound, an X-ray crystal structure would definitively confirm the (E)-configuration of the alkene, the connectivity of the oxane ring via the ether linkage, and the conformation of the entire molecule in the solid state.

Despite the definitive nature of this analytical method, a comprehensive search of crystallographic databases and the broader scientific literature indicates that a single-crystal X-ray structure for this compound has not yet been reported. The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality, which can be a challenging and unpredictable process.

In the absence of experimental data for the target compound, it is also noted that crystallographic data for its immediate and plausible synthetic intermediates are not available in the public record. The structural analysis of these precursors would provide invaluable insight into the stereochemistry and conformation that may influence the formation of the final product.

Were a crystallographic study to be successfully conducted, the key parameters would be tabulated to provide a concise summary of the molecular and crystal structure. An example of how such data would be presented is shown in the interactive table below. This would include details of the crystal system, space group, unit cell dimensions, and other critical refinement parameters.

Interactive Data Table: X-ray Crystallography Data for this compound

| Parameter | Value |

| Molecular Formula | C9H14O4 |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Computational Chemistry and Theoretical Studies on 2e 4 Oxan 4 Yloxy but 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

No published studies were found that performed quantum chemical calculations on (2E)-4-(Oxan-4-yloxy)but-2-enoic acid.

Density Functional Theory (DFT) Studies for Ground State Properties

There are no available DFT studies that have calculated the ground state properties, such as optimized geometry, vibrational frequencies, or electronic energy, of this compound.

Conformer Analysis and Energy Minimization

Information regarding the conformational landscape and the relative energies of different conformers of this compound is not available. This type of analysis would be essential to understand the molecule's flexibility and the most stable three-dimensional structures it can adopt.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

No molecular dynamics simulation studies have been published for this compound. Consequently, there is no data on its dynamic behavior, conformational flexibility in different solvents, or interactions with solvent molecules.

Elucidation of Reaction Mechanisms and Transition State Structures

There is no information in the scientific literature regarding the theoretical elucidation of reaction mechanisms involving this compound. Studies on transition state structures, which are critical for understanding reaction kinetics and pathways, have not been reported. While research exists on the general mechanisms of reactions for butenoic acid derivatives, these are not specific to the title compound. researchgate.net

In Silico Prediction of Chemical Reactivity and Stereoselectivity

No in silico models or studies predicting the chemical reactivity or stereoselectivity of this compound in various reactions are available.

Lack of Publicly Available Research on Computational Target Identification for this compound

A comprehensive search of publicly accessible scientific literature and databases has revealed no specific computational chemistry or theoretical studies focused on the identification of potential biological targets for the compound this compound.

Despite the growing application of computational methods in drug discovery and molecular biology, it appears that this particular compound has not been the subject of published research in the area of ligand-based or structure-based computational approaches for target identification. This includes methodologies such as:

Virtual Screening: No studies were found that describe the use of this compound as a ligand in virtual screening campaigns against libraries of biological targets.

Molecular Docking: There are no published results of molecular docking simulations to predict the binding affinity and mode of interaction of this compound with any specific protein or enzyme.

Pharmacophore Modeling: The development of pharmacophore models based on this compound or its analogs to identify potential targets has not been reported.

Quantitative Structure-Activity Relationship (QSAR): No QSAR studies involving this compound to predict its biological activity or identify key structural features for target interaction are available.

Consequently, it is not possible to provide detailed research findings or data tables related to the computational identification of potential targets for this compound as such information does not appear to be in the public domain.

While computational studies exist for other molecules containing a but-2-enoic acid scaffold, the unique "oxan-4-yloxy" substitution of the target compound means that extrapolating findings from these unrelated molecules would be scientifically unsound.

Further research would be necessary to be initiated to explore the potential biological targets and therapeutic applications of this compound using the computational approaches mentioned above.

Chemical Reactivity and Transformation Pathways of 2e 4 Oxan 4 Yloxy but 2 Enoic Acid

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system in (2E)-4-(Oxan-4-yloxy)but-2-enoic acid possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This duality allows for two main pathways for nucleophilic attack: direct (1,2-) addition to the carbonyl group and conjugate (1,4-) addition to the β-carbon. wikipedia.orgjove.comjove.com The regioselectivity of this addition is largely dependent on the nature of the nucleophile.

Hard and Soft Acid-Base (HSAB) Theory in Nucleophilic Additions

| Nucleophile Type | Predominant Addition Pathway | Rationale |

| Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-Addition (Direct) | These nucleophiles are highly reactive and favor attack at the harder, more electrophilic carbonyl carbon. |

| Soft Nucleophiles (e.g., Gilman cuprates, thiols, amines) | 1,4-Addition (Conjugate) | These nucleophiles are less reactive and prefer to attack the softer electrophilic β-carbon, leading to the thermodynamically more stable product. wikipedia.org |

The conjugate addition, also known as the Michael addition, proceeds via the formation of a resonance-stabilized enolate intermediate. libretexts.orgyoutube.com Subsequent protonation of this intermediate yields the saturated product. For instance, the reaction with a Gilman reagent (a lithium diorganocuprate) would be expected to yield a 3-substituted butanoic acid derivative.

Electrophilic Addition and Substitution Reactions

The double bond in the but-2-enoic acid moiety is electron-deficient due to the electron-withdrawing effect of the adjacent carboxylic acid group. Consequently, it is generally unreactive towards typical electrophilic addition reactions that are characteristic of electron-rich alkenes. However, under forcing conditions or with highly reactive electrophiles, addition reactions can occur.

The oxane ring, being a saturated ether, is relatively inert to electrophilic attack. The lone pairs on the ether oxygen can be protonated by strong acids, which can facilitate ring-opening reactions, although this is generally not a facile process under standard conditions.

Pericyclic Reactions and Cycloadditions Involving the But-2-enoic Acid Moiety

The α,β-unsaturated system of this compound can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgyoutube.com The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition. msu.edu

In a potential Diels-Alder reaction, the but-2-enoic acid derivative would act as the dienophile. Its reactivity is enhanced by the electron-withdrawing carboxylic acid group. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, a reaction with a simple diene like 1,3-butadiene would yield a cyclohexene derivative.

Potential Pericyclic Reactions

| Reaction Type | Role of the Compound | Expected Product |

| Diels-Alder Reaction | Dienophile | Substituted cyclohexene |

| Ene Reaction | Ene component | Addition product with a shifted double bond |

These reactions are characterized by their high stereospecificity and are generally not influenced by solvent polarity or radical initiators. msu.edu

Hydrolysis and Transesterification Reactions of the Ester Linkage

The term "ester linkage" in the outline is interpreted as referring to the ether linkage, as there is no ester group in the parent molecule. The oxan-4-yloxy group is a tetrahydropyranyl (THP) ether. THP ethers are well-known protecting groups for alcohols in organic synthesis due to their stability under many conditions but susceptibility to cleavage under acidic conditions. wikipedia.orgorganic-chemistry.org

The hydrolysis of the ether linkage in this compound can be achieved by treatment with aqueous acid. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water and subsequent ring-opening to yield 4-hydroxybut-2-enoic acid and 5-hydroxypentanal. wikipedia.org

Transesterification, the conversion of one ester to another, is not directly applicable to the parent carboxylic acid. masterorganicchemistry.comorganic-chemistry.orgyoutube.com However, if the carboxylic acid is first converted to an ester, this derivative could undergo transesterification.

Oxidation and Reduction Chemistry of Key Functional Groups

The functional groups within this compound present several sites for oxidation and reduction.

Reduction Reactions: The α,β-unsaturated system can be selectively reduced. Catalytic hydrogenation can reduce the carbon-carbon double bond to yield 4-(oxan-4-yloxy)butanoic acid. The choice of catalyst and reaction conditions can influence the outcome. For instance, some biocatalytic systems have been developed for the reduction of α,β-unsaturated carboxylic acids. manchester.ac.ukrsc.org Copper hydride-catalyzed reductions have also been shown to be effective for the 1,4-reduction of α,β-unsaturated carboxylic acids. organic-chemistry.orgnih.gov

Oxidation Reactions: The carbon-carbon double bond is susceptible to oxidative cleavage under strong oxidizing conditions (e.g., ozonolysis, permanganate). This would break the but-2-enoic acid moiety into smaller fragments. Hydrothermal oxidation can also lead to cleavage at and near the double bond. nih.gov The carboxylic acid group is generally resistant to further oxidation. The saturated oxane ring is also relatively stable to oxidation.

Summary of Oxidation and Reduction Pathways

| Reagent/Condition | Functional Group Targeted | Expected Product(s) |

| H₂, Pd/C | C=C double bond | 4-(Oxan-4-yloxy)butanoic acid |

| CuH catalyst | C=C double bond (1,4-reduction) | 4-(Oxan-4-yloxy)butanoic acid derivative organic-chemistry.org |

| O₃, then workup | C=C double bond | Oxidative cleavage products |

| Strong oxidizing agents | C=C double bond | Oxidative cleavage products |

Investigation of Regioselectivity and Stereochemical Outcomes in Organic Transformations

The stereochemistry of reactions involving this compound is a critical consideration. The "E" configuration of the double bond will influence the stereochemical outcome of addition reactions.

In nucleophilic conjugate additions, the attack of the nucleophile on the β-carbon can create a new stereocenter. The facial selectivity of this attack (i.e., which face of the planar double bond is attacked) can be influenced by the presence of chiral catalysts or auxiliaries, leading to enantioselective or diastereoselective transformations.

For pericyclic reactions like the Diels-Alder reaction, the stereochemistry of the dienophile is retained. This means that the trans relationship of the substituents on the double bond will be reflected in the stereochemistry of the newly formed six-membered ring.

The regioselectivity of enolate formation, if the carboxylic acid were to be converted to a ketone derivative, would be governed by kinetic versus thermodynamic control. pharmacy180.comjove.com

Despite a comprehensive search for scientific literature, no research data was found regarding the biological activities of the specific chemical compound "this compound" or its chemically modified analogs.

Therefore, the requested article on its enzyme inhibition and antimicrobial properties, as outlined in the user's instructions, cannot be generated at this time due to the absence of available scientific findings for this particular molecule. Further research and publication in peer-reviewed scientific journals would be necessary to provide the information required to fulfill this request.

Investigation of Biological Activities of 2e 4 Oxan 4 Yloxy but 2 Enoic Acid and Its Chemically Modified Analogs in in Vitro Systems

Antioxidant Activity Investigations in Cell-Free Assays and Mechanistic Studies

The evaluation of the antioxidant potential of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid would theoretically involve a series of cell-free assays to determine its capacity to neutralize free radicals. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are commonly employed for this purpose. These assays measure the ability of a compound to donate an electron or a hydrogen atom to a stable free radical, thus quenching its reactivity. mdpi.com

The DPPH assay involves a colorimetric change, where the deep violet color of the DPPH radical is reduced to a pale yellow in the presence of an antioxidant. The ABTS assay is based on the reduction of the blue-green ABTS radical cation. The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine complex to its ferrous form. The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals. ekb.eg

Mechanistic studies would aim to elucidate how this compound exerts its antioxidant effects. The primary mechanisms of antioxidant action are hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, while in the SET mechanism, an electron is transferred. The prevalence of one mechanism over the other is influenced by the chemical structure of the antioxidant and the properties of the solvent. mdpi.com

Table 1: Common Cell-Free Antioxidant Activity Assays

| Assay | Principle | Measurement |

| DPPH | Hydrogen/electron donation to DPPH radical | Decrease in absorbance at ~517 nm |

| ABTS | Hydrogen/electron donation to ABTS radical cation | Decrease in absorbance at ~734 nm |

| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at ~593 nm |

Receptor Binding Affinity Studies (e.g., Gamma-hydroxybutyric acid receptor)

A significant area of investigation for this compound is its potential interaction with the gamma-hydroxybutyric acid (GHB) receptor. This is predicated on the structural similarity to known GHB receptor ligands. For instance, 4-hydroxy-trans-2-nonenoic acid has been identified as a ligand for the GHB receptor in the cerebral cortex and hippocampus. nih.gov The GHB receptor is a high-affinity binding site for the endogenous neuromodulator GHB. drugbank.comnih.gov

Receptor binding affinity studies would be conducted using radioligand binding assays. In these assays, a radiolabeled ligand known to bind to the GHB receptor, such as [³H]NCS-382, is incubated with membrane preparations from tissues rich in the receptor, like the cerebral cortex or hippocampus. nih.govnih.gov The ability of this compound to displace the radioligand from the receptor is then measured. The concentration of the compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

Further studies could involve saturation binding experiments to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax), providing a more detailed characterization of the interaction between the compound and the receptor. nih.gov

Table 2: Hypothetical Receptor Binding Affinity Data

| Compound | Target Receptor | Radioligand | Tissue Source | IC50 (µM) |

| This compound | GHB Receptor | [³H]NCS-382 | Rat Cerebral Cortex | To be determined |

| 4-Hydroxy-trans-2-nonenoic acid | GHB Receptor | [³H]NCS-382 | Human Frontal Cortex | 3.9 ± 1.1 nih.gov |

| GHB | GHB Receptor | [³H]NCS-382 | Rat Cerebrocortical Membranes | ~10-fold less potent than NCS-382 nih.gov |

Immunomodulatory Effects at a Cellular or Molecular Level (in vitro)

The potential immunomodulatory effects of this compound would be investigated using in vitro cellular models. These studies would assess the compound's ability to influence the activity of immune cells such as lymphocytes and macrophages. For example, lymphocyte proliferation assays could be used to determine if the compound stimulates or inhibits the proliferation of T and B cells in response to mitogens. nih.gov

Macrophage activity can be assessed by measuring phagocytosis and the production of inflammatory mediators. An increase in phagocytic activity would suggest an immunostimulatory effect. nih.gov Furthermore, the effect of the compound on the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10), by macrophages stimulated with lipopolysaccharide (LPS) could be quantified using enzyme-linked immunosorbent assays (ELISA). This would provide insights into the compound's pro-inflammatory or anti-inflammatory properties.

Mechanistic Elucidation of Observed Biological Effects, Including Target Identification

Elucidating the molecular mechanisms underlying the observed biological effects of this compound is a critical step. If antioxidant activity is confirmed, mechanistic studies would focus on its interaction with key signaling pathways involved in the cellular antioxidant response. One such pathway is the Keap1-Nrf2-ARE pathway. nih.gov Activation of the Nrf2 transcription factor leads to the expression of a battery of antioxidant and cytoprotective genes. nih.gov Western blotting and RT-PCR could be employed to measure the expression levels of Nrf2 and its downstream target genes.

If the compound exhibits affinity for the GHB receptor, further studies would aim to determine whether it acts as an agonist or an antagonist. This could be investigated by measuring downstream signaling events associated with GHB receptor activation, such as the modulation of neurotransmitter release. drugbank.com Identifying the specific molecular targets is crucial for understanding the compound's pharmacological profile.

In the context of immunomodulatory effects, mechanistic studies might explore the compound's influence on key signaling pathways in immune cells, such as the NF-κB pathway, which plays a central role in inflammation. mdpi.com The phosphorylation status of key proteins in this pathway could be analyzed by Western blotting to determine if the compound modulates its activation.

Design and Synthesis of Advanced Scaffolds Derived from 2e 4 Oxan 4 Yloxy but 2 Enoic Acid for Chemical Biology and Medicinal Chemistry Applications

Development of Prodrug Strategies to Enhance Pharmacokinetic Properties

The carboxylic acid group in (2E)-4-(Oxan-4-yloxy)but-2-enoic acid is a key determinant of its physicochemical properties, including solubility and potential for ionization at physiological pH. While essential for certain biological interactions, this functional group can also limit oral bioavailability due to poor membrane permeability. Prodrug strategies can be employed to transiently mask the carboxylic acid, thereby improving its pharmacokinetic profile.

One common approach is the formation of ester prodrugs. Esterification of the carboxylic acid with various alcohols can yield compounds with increased lipophilicity, facilitating passive diffusion across biological membranes. Upon absorption, these esters would be hydrolyzed by endogenous esterases to release the active parent drug. The rate of hydrolysis can be fine-tuned by varying the steric and electronic properties of the alcohol moiety.

Table 1: Potential Ester Prodrugs of this compound

| Prodrug Moiety (R) | Expected Properties |

| Methyl, Ethyl | Simple esters, likely rapid hydrolysis. |

| Isopropyl, t-Butyl | Sterically hindered esters, potentially slower hydrolysis, leading to prolonged release. |

| Acyloxymethyl | May offer a different enzymatic cleavage profile. |

| Amino acid esters | Can be designed to target specific amino acid transporters for enhanced uptake. |

Another viable strategy involves the synthesis of amide prodrugs. The reaction of the carboxylic acid with amines or amino acids can produce amides that may exhibit enhanced stability and altered solubility profiles. The choice of the amine component is critical for controlling the rate of enzymatic or chemical cleavage back to the active acid.

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies and Optimization of Biological Effects

To explore and optimize the biological activity of this compound, a systematic SAR study through scaffold derivatization is essential. Modifications can be targeted at three primary locations: the carboxylic acid, the α,β-unsaturated system, and the oxane ring.

Carboxylic Acid Modifications: Beyond prodrugs, the carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to investigate the importance of the acidic proton and the carbonyl oxygen for biological activity.

Modifications of the α,β-Unsaturated System: The double bond can be reduced to the corresponding saturated derivative to assess the role of the Michael acceptor functionality. Furthermore, substituents can be introduced at the α- or β-positions to probe the steric and electronic requirements of the binding pocket.

Oxane Ring Modifications: The oxane moiety can be replaced with other cyclic ethers (e.g., tetrahydrofuran) or alicyclic rings (e.g., cyclohexane) to evaluate the impact of ring size and the presence of the ether oxygen on activity. Additionally, functional groups can be introduced at various positions on the oxane ring to explore new binding interactions.

Table 2: Proposed Modifications for SAR Studies

| Modification Site | Derivative Example | Rationale |

| Carboxylic Acid | Tetrazole derivative | Bioisosteric replacement to probe acidity requirements. |

| α,β-Double Bond | Saturated butanoic acid derivative | Determine the importance of the Michael acceptor. |

| Oxane Ring | Cyclohexyl ether derivative | Evaluate the role of the ether oxygen atom. |

Integration into Complex Heterocyclic Systems as Versatile Building Blocks

The reactive nature of the α,β-unsaturated carboxylic acid in this compound makes it an excellent starting material for the synthesis of a wide array of complex heterocyclic systems. These heterocycles are prevalent in many biologically active molecules and approved drugs.

Synthesis of Pyran and Pyridine Derivatives

Pyran and pyridine rings are common scaffolds in medicinal chemistry. The reaction of this compound with malononitrile in the presence of a base like piperidine could potentially lead to the formation of a 2-amino-4H-pyran derivative. Changing the reaction conditions and reagents, for instance using ammonium (B1175870) acetate (B1210297), could facilitate the synthesis of corresponding pyridine derivatives. raco.catgrowingscience.comnih.govorganic-chemistry.orgnih.gov

Synthesis of Pyridazinone, Oxazinone, and Furanone Derivatives

Pyridazinone heterocycles can be synthesized through the condensation of α,β-unsaturated acids with hydrazine derivatives. researchgate.netnih.govbiomedpharmajournal.orgmdpi.commdpi.com Specifically, reacting this compound with hydrazine hydrate would be expected to yield the corresponding pyridazinone. Similarly, oxazinone derivatives could potentially be accessed through reactions involving hydroxylamine or related reagents. nih.gov The synthesis of furanone derivatives can often be achieved from α,β-unsaturated esters through various cyclization strategies, suggesting that esterification of the parent acid followed by appropriate reaction conditions could yield furanone analogs. organic-chemistry.orgunipi.itnih.govorganic-chemistry.orgresearchgate.net

Synthesis of Thiadiazole Derivatives

Thiadiazoles are another important class of heterocycles with diverse biological activities. The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides, which can be prepared from the corresponding carboxylic acid hydrazide. Therefore, conversion of this compound to its acid chloride, followed by reaction with thiosemicarbazide and subsequent cyclization, could provide a route to thiadiazole-substituted scaffolds. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Synthesis of Pyrrole, Pyrazole, and Triazine Derivatives

The synthesis of pyrrole derivatives can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgnih.govresearchgate.netmdpi.commdpi.com While not a direct precursor, derivatives of this compound could potentially be converted into suitable 1,4-dicarbonyl intermediates. Pyrazole synthesis, on the other hand, is commonly accomplished by the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydrazine. nih.govmdpi.comresearchgate.netchim.itorganic-chemistry.org The α,β-unsaturated nature of the parent compound makes it a suitable precursor for this transformation. Triazine derivatives can be synthesized from various precursors, including amidines and dicarbonyl compounds. mdpi.comnih.govresearchgate.netmdpi.comnih.gov Strategic derivatization of this compound could provide intermediates amenable to triazine ring formation.

Table 3: Summary of Potential Heterocyclic Scaffolds

| Heterocycle | Key Reagents/Reaction Type |

| Pyran | Malononitrile, piperidine |

| Pyridine | Malononitrile, ammonium acetate |

| Pyridazinone | Hydrazine hydrate |

| Oxazinone | Hydroxylamine |

| Furanone | Intramolecular cyclization of ester derivatives |

| Thiadiazole | Thiosemicarbazide (from acid hydrazide) |

| Pyrrole | From 1,4-dicarbonyl intermediates |

| Pyrazole | Hydrazine (from α,β-unsaturated ketone intermediate) |

| Triazine | From amidine or dicarbonyl intermediates |

Development of Chemical Probes for Cellular and Molecular Target Identification

Chemical probes are indispensable tools for dissecting complex biological processes. They are small molecules designed to selectively interact with a specific protein or other biomolecule, thereby enabling the study of its function in a cellular or in vivo context. The scaffold of this compound offers several strategic points for modification to generate a diverse array of chemical probes. The carboxylic acid moiety, the ether linkage, and the α,β-unsaturated system are all amenable to chemical functionalization.

The development of chemical probes from this scaffold typically involves the introduction of two key components: a reporter tag and a reactive group. The reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine), a biotin moiety for affinity purification, or an alkyne or azide group for bioorthogonal ligation (e.g., click chemistry), allows for the detection and isolation of the probe-target complex. The reactive group, if desired for covalent probes, is designed to form a stable bond with the target protein, often by exploiting the reactivity of nearby amino acid residues.

The α,β-unsaturated carbonyl system inherent in the but-2-enoic acid scaffold can itself act as a Michael acceptor, enabling covalent modification of nucleophilic residues like cysteine in protein active sites. However, for a more targeted approach, the carboxylic acid can be derivatized to incorporate more specific reactive functionalities.

Table 1: Examples of Functional Groups for Chemical Probe Development from this compound

| Functionalization Site | Modification | Purpose | Example of Functional Group |

| Carboxylic Acid | Amide Coupling | Attachment of Reporter Tags or Reactive Groups | Amine-modified fluorophore, Biotin-amine |

| Oxane Moiety | Ring Opening/Substitution | Modulation of Solubility and Cell Permeability | Introduction of polar or charged groups |

| Alkene | Michael Addition | Covalent Target Engagement | Thiol-reactive warheads |

| Ether Linkage | Cleavage and Re-formation | Introduction of Diversity | Synthesis of analogs with different ether linkages |

Detailed research findings have demonstrated the utility of similar butenoic acid-derived scaffolds in probe development. For instance, the functionalization of the carboxylic acid terminus with a reporter-linked amine via standard amide coupling procedures is a common and effective strategy. Furthermore, the oxane ring can be replaced with other heterocyclic systems to fine-tune the physicochemical properties of the resulting probes, such as their solubility and cell permeability.

Application in Parallel Synthesis and Combinatorial Library Generation for Chemical Space Exploration

The exploration of vast chemical space is a cornerstone of modern drug discovery. Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large, diverse libraries of compounds from a common scaffold. The this compound scaffold is well-suited for such approaches due to its modular nature and the availability of multiple points for diversification.

A key strategy for the combinatorial elaboration of this scaffold involves the diversification of the ether linkage. A synthetic approach could involve the reaction of a precursor, such as ethyl (2E)-4-bromobut-2-enoate, with a library of diverse alcohols or phenols. This allows for the introduction of a wide range of substituents at the 4-position, thereby systematically probing the structure-activity relationship (SAR) of this part of the molecule.

Another powerful approach is the "build-couple-transform" paradigm, which has been successfully applied to related 4-oxo-2-butenamide scaffolds. In this strategy, a set of building blocks is first synthesized, then coupled to the core scaffold, and finally transformed through a series of parallel reactions to generate a library of structurally diverse compounds. For the this compound scaffold, the carboxylic acid moiety can be readily converted to an amide, and the resulting amides can be subjected to a variety of chemical transformations in a parallel format.

Table 2: Illustrative Combinatorial Library Generation from a Butenoic Acid Scaffold

| Scaffold | Building Block 1 (R1-OH) | Building Block 2 (R2-NH2) | Number of Products |

| Ethyl (2E)-4-bromobut-2-enoate | 10 Diverse Alcohols | 20 Diverse Amines | 200 |

| (2E)-4-Hydroxybut-2-enoic acid | 15 Diverse Alcohols | 15 Diverse Amines | 225 |

The resulting compound libraries can then be subjected to high-throughput screening to identify hits against a particular biological target. For example, a library of over 170 compounds derived from a 4-oxo-2-butenamide scaffold was successfully screened to identify hits against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net This demonstrates the potential of butenoic acid-based libraries in identifying novel modulators of important biological targets.

The synthesis of such libraries can be performed using either solution-phase or solid-phase techniques. Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be easily washed away from the resin-bound product.

Future Research Directions and Perspectives for 2e 4 Oxan 4 Yloxy but 2 Enoic Acid

Advancements in Asymmetric and Green Synthesis Methodologies

The development of stereochemically defined molecules is paramount in modern chemistry, particularly for pharmaceutical and biological applications. Future research will likely focus on pioneering asymmetric syntheses of (2E)-4-(Oxan-4-yloxy)but-2-enoic acid to afford enantiomerically pure forms. Drawing inspiration from established asymmetric catalytic transformations, researchers may explore various strategies. acs.orgnih.govnih.gov

Potential Asymmetric Synthesis Strategies:

| Strategy | Catalyst Type | Potential Advantages |

| Asymmetric Aldol Reaction | Chiral organocatalysts or metal complexes | High enantioselectivity and diastereoselectivity in forming the butenoic acid backbone. nih.gov |

| Asymmetric Mannich Reaction | Chiral catalysts | Introduction of nitrogen-containing functionalities for diverse biological activities. acs.orgnih.gov |

| Enantioselective Lactonization | Chiral catalysts | Controlled formation of cyclic derivatives with defined stereochemistry. nih.gov |

In parallel with asymmetric synthesis, the principles of green chemistry are expected to guide the development of more sustainable and environmentally benign synthetic routes. nih.gov This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. Future methodologies could include solvent-free reactions, the use of biocatalysts, and leveraging renewable starting materials to construct the oxane and butenoic acid moieties. mdpi.comresearchgate.net

Exploration of Novel Reaction Methodologies for Enhanced Efficiency and Selectivity

To broaden the synthetic utility of this compound, the exploration of novel reaction methodologies will be crucial. These advanced methods can offer greater control over reactivity, leading to higher yields and selectivities in the synthesis and functionalization of the molecule.

One promising area is the application of photocatalysis , which utilizes visible light to drive chemical transformations under mild conditions. nih.gov This approach could be employed for the functionalization of the alkenoic acid's C=C double bond, introducing a variety of functional groups to generate a library of derivatives. nih.gov Another avenue lies in palladium-catalyzed reactions , which have shown remarkable versatility in C-H activation and cross-coupling reactions. nih.gov These techniques could be adapted for the late-stage modification of the butenoic acid scaffold, enabling the synthesis of complex analogs with tailored properties. nih.govresearchgate.net

Application of Advanced Computational Techniques for Rational Molecular Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.netopenmedicinalchemistryjournal.comlongdom.orgnih.govbeilstein-journals.orgmdpi.comnih.govpatsnap.comresearchgate.netnih.gov For this compound, these techniques can accelerate the design and optimization of new derivatives with desired properties, significantly reducing the need for extensive empirical screening. researchgate.netlongdom.org

Applications of Computational Modeling:

| Computational Technique | Purpose | Potential Outcome |

| Molecular Docking | Predicting binding interactions with biological targets. | Identification of potential protein targets and optimization of binding affinity. researchgate.netbeilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. | Development of predictive models to guide the design of more potent analogs. nih.govmdpi.com |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the molecule and its complexes. | Understanding conformational changes and the stability of interactions with biological targets. researchgate.netbeilstein-journals.org |

By leveraging these computational approaches, researchers can rationally design novel analogs of this compound with enhanced biological activity or specific material properties.

Expanding the Scope of Biological Investigations to New Mechanistic Pathways

The presence of the oxane ring and the butenoic acid moiety suggests that this compound and its derivatives could exhibit a range of biological activities. Oxane- and other cyclic ether-containing compounds are known to possess diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. nih.govresearchgate.netglobalresearchonline.net Similarly, butenoic acid derivatives have been investigated for their roles as enzyme inhibitors and signaling molecules. wikipedia.orgnih.gov

Future biological investigations should aim to elucidate the specific mechanistic pathways through which this compound exerts its effects. This could involve screening against a wide array of biological targets, including enzymes, receptors, and ion channels. Understanding the molecule's mechanism of action at a molecular level will be critical for its potential development as a therapeutic agent.

Potential as a Precursor for Novel Functional Materials or Catalysts

Beyond its potential biological applications, the chemical structure of this compound makes it an attractive precursor for the synthesis of novel functional materials and catalysts. The carboxylic acid and the double bond functionalities provide reactive handles for polymerization and further chemical modification.

For instance, the butenoic acid moiety could be polymerized to create novel polymers with unique properties conferred by the pendant oxane-containing side chains. epa.gov These materials could find applications in areas such as drug delivery, coatings, and advanced composites. Furthermore, the molecule could be functionalized to serve as a ligand for the development of new catalysts. The ether and carboxylate groups could coordinate with metal centers, creating catalytic species with unique reactivity and selectivity for various organic transformations. nih.gov

Q & A

Basic Research Questions

Q. How can synthetic routes for (2E)-4-(Oxan-4-yloxy)but-2-enoic acid derivatives be optimized to improve yield and purity?

- Methodology : Begin with a nucleophilic substitution or condensation reaction between oxan-4-ol and a functionalized but-2-enoic acid precursor. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) based on intermediates’ stability. For example, demonstrates that coupling (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with aryl amines under anhydrous conditions yielded derivatives with >99.5% purity via recrystallization . Use column chromatography or preparative HPLC for purification.

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?

- Methodology :

- 1H and 13C NMR : Assign peaks for the α,β-unsaturated carbonyl group (δ ~6–7 ppm for vinyl protons; δ ~165–175 ppm for carbonyl carbons) and oxan-4-yloxy substituent (δ ~3–4 ppm for ether-linked protons) .

- ESI-MS : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ or [M−H]− ions) to validate synthetic products .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can quantum chemical calculations predict the electronic properties and reactivity of this compound?

- Methodology : Use density functional theory (DFT) with the B3LYP/6-31G* basis set to optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO). highlights that this approach accurately predicts charge distribution and nucleophilic/electrophilic sites, aiding in understanding interactions with biological targets or catalysts . Solvent effects can be modeled using the polarizable continuum model (PCM) to simulate aqueous or non-polar environments.

Q. What strategies resolve contradictions in biological activity data for structurally similar α,β-unsaturated carbonyl compounds?

- Methodology :

- Dose-Response Analysis : Test compounds across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target Validation : Use siRNA or CRISPR-Cas9 to knock down putative targets (e.g., Atg4B in autophagy inhibition) and confirm mechanism-specific activity .

- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., oxan-4-yloxy vs. tetrahydropyranyl) to isolate structure-activity relationships (SAR) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t1/2) using first-order kinetics.

Q. What computational and experimental approaches validate enzyme inhibition mechanisms involving this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and enzyme active sites (e.g., Atg4B’s catalytic cysteine) .

- Enzyme Kinetics : Perform Michaelis-Menten assays to measure inhibition constants (Ki) and mode (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .

Data Analysis & Reporting

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

- Benchmarking : Compare calculated NMR chemical shifts (via Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., 6-311++G**) or include solvent corrections to improve accuracy .

- Error Analysis : Calculate root-mean-square deviations (RMSD) for proton/carbon shifts to identify systematic errors in DFT models .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data in cancer cell lines?